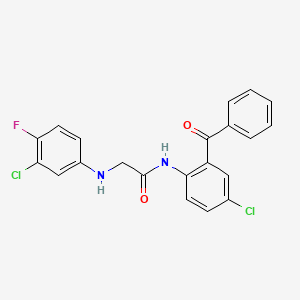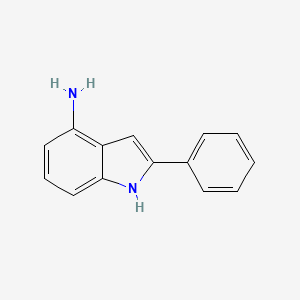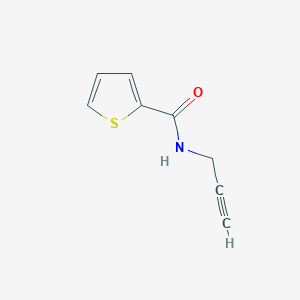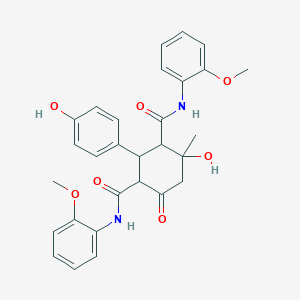
N-(2-benzoyl-4-chlorophenyl)-2-(3-chloro-4-fluoroanilino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-benzoyl-4-chlorophenyl)-2-(3-chloro-4-fluoroanilino)acetamide is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-chlorophenyl)-2-(3-chloro-4-fluoroanilino)acetamide typically involves a multi-step process:
Formation of the Benzoyl Chloride Intermediate: The initial step involves the reaction of benzoyl chloride with 2-amino-4-chlorophenol under acidic conditions to form the benzoyl intermediate.
Acylation Reaction: The benzoyl intermediate is then reacted with 3-chloro-4-fluoroaniline in the presence of a base such as triethylamine to form the desired acetamide compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-chlorophenyl)-2-(3-chloro-4-fluoroanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-2-(3-chloro-4-fluoroanilino)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoyl-4-chlorophenyl)-2-(3-chloroanilino)acetamide
- N-(2-benzoyl-4-chlorophenyl)-2-(4-fluoroanilino)acetamide
- N-(2-benzoyl-4-chlorophenyl)-2-(3-chloro-4-methylanilino)acetamide
Uniqueness
N-(2-benzoyl-4-chlorophenyl)-2-(3-chloro-4-fluoroanilino)acetamide is unique due to the presence of both chloro and fluoro substituents on the aniline ring, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C21H15Cl2FN2O2 |
|---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-(3-chloro-4-fluoroanilino)acetamide |
InChI |
InChI=1S/C21H15Cl2FN2O2/c22-14-6-9-19(16(10-14)21(28)13-4-2-1-3-5-13)26-20(27)12-25-15-7-8-18(24)17(23)11-15/h1-11,25H,12H2,(H,26,27) |
InChI Key |
MEBSBWXHNRGELX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)CNC3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(E)-2-(furan-2-yl)ethenyl]-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10869710.png)
![3-(2,4-Dichlorophenyl)-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10869723.png)
![(2E)-N'-(3-methyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)-3-phenylprop-2-enehydrazide](/img/structure/B10869729.png)

![2-Chloro-N-[1-(phenylsulfonyl)-2,3-dihydro-1H-indol-6-YL]propanamide](/img/structure/B10869744.png)

![N-benzyl-2-[(7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B10869775.png)
![2,2'-Oxybis[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine]](/img/structure/B10869782.png)
![2-[(3,5-dibromopyridin-2-yl)amino]-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B10869785.png)
![3-nitro-5-[({[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10869786.png)
![3-[(4-acetylphenoxy)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B10869795.png)

![ethyl 6-(5-{[(2-methylquinazolin-4-yl)sulfanyl]methyl}-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate](/img/structure/B10869807.png)
![7-(4-Bromophenyl)-8,9-dimethyl-2-(3-pyridyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10869812.png)
